2-(5-Methyl-1H-imidazol-1-yl)ethanamine
Description
2-(5-Methyl-1H-imidazol-1-yl)ethanamine is a substituted imidazole derivative characterized by an ethylamine side chain attached to the nitrogen atom at position 1 of the imidazole ring and a methyl group at position 5 (Figure 1). Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol (calculated based on analogs in ).
Synthetic routes for analogous imidazolylethanamines often involve nucleophilic substitution or condensation reactions. For example, 2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine (a structurally related compound) was synthesized with a 99% yield using a phenoxy-ethylamine intermediate and imidazole derivatives under mild conditions . Similar methodologies likely apply to this compound.
Properties
IUPAC Name |
2-(5-methylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-8-5-9(6)3-2-7/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNXVZYBHJQPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine typically involves the reaction of 5-methylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-1H-imidazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: It can be reduced to form imidazole derivatives with altered electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
The compound 2-(5-Methyl-1H-imidazol-1-yl)ethanamine , also known as 5-Methyl-1H-imidazol-1-yl-ethanamine , has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across several fields, including medicinal chemistry, biochemistry, and materials science.
Chemical Properties and Structure
This compound is characterized by its imidazole ring, which contributes to its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHN
- Molecular Weight : 138.17 g/mol
Antimicrobial Activity
Research has indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases, which are critical in cancer progression and other diseases.
Synthesis of Functionalized Polymers
This compound is utilized in the synthesis of functionalized polymers. Its amine group allows for cross-linking reactions, which can enhance the mechanical properties of materials used in various applications, including coatings and adhesives.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability in vitro, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading university explored the effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound led to increased markers of apoptosis and reduced cell proliferation .
Case Study 3: Polymer Development
In a study focused on materials science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The compound can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The methyl group at C5 in the target compound vs.
- Lipophilicity : The phenyl-substituted analog (1-(5-Phenyl-1H-imidazol-2-yl)ethanamine) has higher lipophilicity (logP ~1.8 estimated) compared to the target compound (logP ~0.5), influencing membrane permeability .
- Bioisosterism : NBOMe compounds (e.g., 25I-NBOMe) replace the imidazole with a methoxyphenyl group, drastically increasing serotonin receptor affinity .
Pharmacological Activity
- Target Compound: No direct activity data are available, but imidazolylethanamines often interact with G protein-coupled receptors (GPCRs) or ion channels. For example, hybrid compounds like 1-[2-(1H-benzimidazol-2-yl)ethanamine]-thioxanthones inhibit P-glycoprotein (P-gp) and enhance chemotherapy efficacy .
- NBOMe Series: 25I-NBOMe exhibits sub-nanomolar affinity for 5-HT₂A receptors (Ki = 0.044 nM), contributing to its hallucinogenic effects .
Biological Activity
2-(5-Methyl-1H-imidazol-1-yl)ethanamine, commonly referred to as an imidazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its imidazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
Imidazole derivatives, including this compound, exhibit their biological effects through multiple mechanisms:
- Target Interactions : These compounds can bind to enzymes and receptors, influencing cellular signaling pathways. The imidazole ring's nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, facilitating these interactions.
- Biochemical Pathways : The compound is involved in several biochemical reactions that affect cellular metabolism and gene expression. Its ability to modulate enzyme activity can lead to significant changes in metabolic fluxes within cells .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Research indicates that imidazole derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Helicobacter pylori and other gram-positive and gram-negative bacteria .
- Anticancer Properties : Some studies have highlighted the potential of imidazole derivatives in cancer therapy. These compounds have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Case Studies
Several studies have evaluated the biological activity of imidazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study synthesized a series of nitroimidazole derivatives and assessed their antibacterial activities. The results indicated that specific structural modifications enhanced their efficacy against resistant bacterial strains .
- Anticancer Activity : In a comparative study of various imidazole compounds against human cancer cell lines (e.g., U251 glioblastoma), certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption and Distribution : The compound's lipophilicity due to the imidazole structure may influence its absorption and distribution in biological systems. Future studies should focus on elucidating its pharmacokinetic profile in vivo.
- Metabolism : Metabolic pathways involving this compound may involve phase I and II metabolic reactions, which could affect its bioavailability and efficacy. Further research is needed to clarify these pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for synthesizing 2-(5-Methyl-1H-imidazol-1-yl)ethanamine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves alkylation of imidazole precursors. For example, alkylating 5-methylimidazole with a haloethylamine derivative (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Protective groups may be required to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Similar strategies are used for structurally related imidazole derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and amine proton environments.
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX programs ) to resolve bond angles and lattice parameters. For example, monoclinic systems (e.g., space group) with unit cell dimensions Å, Å, Å, and are typical for imidazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., , MW 125.17 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- First Aid : Immediate decontamination with water for skin contact; consult medical help for ingestion/inhalation. Refer to safety data sheets for analogous imidazole compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with histamine receptors (e.g., HRH2 or HRH4)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor binding. Optimize force fields (e.g., AMBER) for imidazole-amine interactions.
- MD Simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories. Validate with experimental binding assays (e.g., radioligand displacement). Theoretical bond angles (e.g., C1-C2-C3 = 121.43°) from DFT calculations (B3LYP/SDD) can refine models .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Dose-Response Analysis : Compare EC₅₀ values across cell lines (e.g., RAW 264.7 for inflammation).
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, accounting for variables like solvent choice or assay sensitivity .
Q. What experimental strategies optimize synthetic yield in multi-step routes?
- Methodological Answer :
- DOE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), temperature (40–100°C), and solvent polarity (DMF vs. THF) to identify optimal conditions.
- In-line Analytics : Monitor reactions via FTIR or HPLC to detect intermediates.
- Scale-Up : Use flow chemistry for consistent mixing and heat transfer .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours.
- HPLC Monitoring : Track degradation products using C18 columns (UV detection at 254 nm).
- Arrhenius Analysis : Predict shelf life by testing at elevated temperatures (e.g., 40–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
